molecular formula C22H22ClN3O5S B2871807 Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1215685-91-8

Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No. B2871807
CAS RN: 1215685-91-8
M. Wt: 475.94
InChI Key: WPZSBDDPFWQEPH-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C22H22ClN3O5S and its molecular weight is 475.94. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate and related compounds have been explored for their potential antimicrobial applications. Studies have demonstrated the synthesis of similar compounds and their efficacy against various bacterial and fungal strains:

  • Synthesized compounds like Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed notable antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
  • Similar studies on sulphur containing 1,2,4-triazole derivatives, starting from compounds like Ethylbromoacetate, revealed moderate to high antimicrobial activities (Rao et al., 2014).

Antiviral and Antiplatelet Activities

Compounds structurally related to Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate have also been investigated for their antiviral and antiplatelet properties:

  • A study on 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride, a similar compound, showcased its potential as a noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects for HIV-1 (Watson et al., 2005).
  • Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, which are structurally related, were found to exhibit significant anti-PAR4 activity, contributing to antiplatelet drug development (Chen et al., 2008).

Biodegradation and Environmental Applications

Research has also focused on the biodegradation of related compounds, highlighting their environmental impact and potential applications:

  • The study on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, involving compounds like ethyl 2-sulfamoyl benzoate, provides insights into environmental remediation strategies (Li et al., 2016).

Other Applications

Various other research applications include:

  • Studies on formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related, demonstrated moderate antimicrobial activity (Sah et al., 2014).
  • Research on oxazole derivatives, related in structure, showed their potential as corrosion inhibitors on mild steel in hydrochloric acid medium (Rahmani et al., 2018).

properties

IUPAC Name

ethyl 4-[[3-(4-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S/c1-2-31-21(28)16-5-9-18(10-6-16)32(29,30)26-13-11-22(12-14-26)24-19(20(27)25-22)15-3-7-17(23)8-4-15/h3-10H,2,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZSBDDPFWQEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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